N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Description

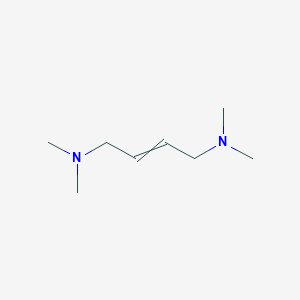

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9(2)7-5-6-8-10(3)4/h5-6H,7-8H2,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEDAAUECWBMLW-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883306 | |

| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-52-4, 4559-79-9 | |

| Record name | (2E)-N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N'-Tetramethylbut-2-enylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethylbut-2-enylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, a key building block and ligand in various chemical applications. The document details the primary synthetic route, including the underlying mechanism, a detailed experimental protocol, and relevant quantitative data.

Core Synthesis Mechanism: Nucleophilic Substitution

The most prevalent and efficient method for the synthesis of this compound is a nucleophilic substitution reaction. This process involves the reaction of a 1,4-dihalo-2-butene, typically (E)-1,4-dibromo-2-butene or (E)-1,4-dichloro-2-butene, with an excess of dimethylamine. The reaction proceeds via a standard SN2 mechanism, where the highly nucleophilic dimethylamine displaces the halide leaving groups.

The stereochemistry of the starting dihaloalkene is crucial as it dictates the stereochemistry of the final product.[1] Using the (E)-isomer of the dihalo-2-butene will predominantly yield the (E)-isomer of this compound, which is the more thermodynamically stable and commonly utilized isomer. An excess of dimethylamine is employed to ensure the complete disubstitution of the dihalide and to act as a base to neutralize the hydrohalic acid (HBr or HCl) formed as a byproduct. The use of a polar solvent, such as ethanol or methanol, is recommended to facilitate the dissolution of the reactants and promote the reaction.[1]

Experimental Protocol: Synthesis from (E)-1,4-Dibromo-2-butene

This section provides a detailed methodology for the synthesis of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine.

Materials:

-

(E)-1,4-Dibromo-2-butene

-

Dimethylamine (40% solution in water or anhydrous)

-

Ethanol (or other suitable polar solvent)

-

Sodium hydroxide (or other suitable base)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (E)-1,4-dibromo-2-butene in ethanol.

-

Addition of Dimethylamine: Cool the solution in an ice bath and slowly add an excess of a concentrated aqueous solution of dimethylamine. The molar ratio of dimethylamine to the dibromobutene should be at least 4:1 to drive the reaction to completion and neutralize the HBr produced.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling the reaction mixture, add a solution of sodium hydroxide to neutralize any remaining hydrobromic acid and to deprotonate the dimethylammonium bromide salt, liberating the free diamine product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine as a colorless to pale yellow liquid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactants | ||

| (E)-1,4-Dibromo-2-butene | 1.0 equivalent | [1] |

| Dimethylamine | > 4.0 equivalents | [1] |

| Reaction Conditions | ||

| Solvent | Ethanol | [1] |

| Temperature | Reflux | |

| Reaction Time | 2-6 hours | |

| Product Characteristics | ||

| Yield | 70-85% | |

| Boiling Point | 171-172 °C at 735 mmHg | [2] |

| Density | 0.808 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4416 | [2] |

Visualizations

Synthesis Pathway

The following diagram illustrates the nucleophilic substitution reaction for the synthesis of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine.

Caption: Synthesis of the target diamine via nucleophilic substitution.

Experimental Workflow

The logical steps of the experimental procedure are outlined in the diagram below.

Caption: A typical experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Physicochemical Properties of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key reactions of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. This versatile diamine is a valuable building block in organic synthesis and coordination chemistry. This document consolidates available data on its physical and chemical characteristics, offers detailed experimental methodologies for its synthesis and key transformations, and presents visual representations of its synthetic pathway and a characteristic reaction. All quantitative data is presented in clear, tabular format for ease of reference.

Introduction

This compound, a substituted diamine with a central carbon-carbon double bond, is a significant compound in various chemical applications. Its structure, featuring two tertiary amine functionalities, makes it an effective chelating ligand for a variety of metal ions.[1] The presence of the double bond introduces conformational rigidity compared to its saturated analog, N,N,N',N'-tetramethyl-1,4-butanediamine, influencing its coordination chemistry and the properties of its metal complexes.[1] This guide aims to provide a detailed resource on the fundamental physicochemical properties of this compound for researchers and professionals in chemistry and related fields.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for the characterization of its derivatives.

Identification and General Properties

| Property | Value | Source(s) |

| IUPAC Name | (2E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine | [2] |

| Synonyms | 1,4-Bis(dimethylamino)-2-butene, N,N,N',N'-Tetramethyl-1,4-diamino-2-butene | [3] |

| CAS Number | 111-52-4 | [2][4] |

| Molecular Formula | C₈H₁₈N₂ | [2][5] |

| Molecular Weight | 142.24 g/mol | [2][3][4][5] |

| Appearance | Colorless to light orange to yellow clear liquid | [6][7] |

Physical and Chemical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 172-173 °C | at 723 mmHg | [4][8] |

| 171-172 °C | at 735 mmHg | [3] | |

| Density | 0.82 g/mL | at 25 °C | [4][5][8] |

| 0.808 g/mL | at 25 °C | [3] | |

| Refractive Index (n₂₀/D) | 1.4416 | [3][4][8] | |

| Flash Point | 54.44 °C (130.0 °F) | closed cup | [5] |

| 51 °C (123.8 °F) | closed cup | [3] | |

| pKa (Predicted) | 9.07 ± 0.28 | [8] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and provides general protocols for the determination of its key physicochemical properties.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic substitution reaction of 1,4-dibromo-2-butene with dimethylamine.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

Reactants and Reagents:

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 1,4-dibromo-2-butene in the chosen polar solvent.

-

Add the base to the solution.

-

Slowly add an excess of dimethylamine to the reaction mixture. The use of excess dimethylamine helps to drive the reaction to completion.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to complete the reaction, monitoring by a suitable technique (e.g., TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any precipitated salts (e.g., sodium bromide).

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

-

Catalytic Hydrogenation

The carbon-carbon double bond in this compound can be readily reduced to the corresponding saturated alkane, N,N,N',N'-tetramethylbutane-1,4-diamine, via catalytic hydrogenation.[1]

Reaction Scheme:

Caption: Catalytic hydrogenation of the title compound.

Detailed Protocol:

-

Reactants and Reagents:

-

This compound

-

Hydrogen gas (H₂)

-

A suitable hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).[1]

-

A suitable solvent, such as ethanol or methanol.

-

-

Procedure:

-

In a hydrogenation vessel, dissolve this compound in the chosen solvent.

-

Add the hydrogenation catalyst to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

Carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude N,N,N',N'-tetramethylbutane-1,4-diamine, which can be further purified if necessary.

-

General Experimental Methodologies for Physicochemical Properties

The following are general, standardized methods that are typically employed to determine the physicochemical properties listed in Section 2.

-

Boiling Point Determination: The boiling point is determined using a distillation apparatus or a micro-boiling point method. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. The pressure at which the measurement is taken must be recorded, as the boiling point is pressure-dependent.

-

Density Measurement: The density of the liquid can be measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a specific temperature, and the density is calculated by dividing the mass by the volume.

-

Refractive Index Measurement: A refractometer is used to measure the refractive index. A small sample of the liquid is placed on the prism of the refractometer, and the instrument measures the extent to which light is bent as it passes through the sample. The measurement is typically performed at a standard temperature (20 °C) and wavelength (589.3 nm, the sodium D-line).

-

Flash Point Determination: The closed-cup flash point is determined using a Pensky-Martens or similar closed-cup apparatus. The liquid is heated in a closed cup, and an ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand exhibits characteristic absorption bands. The C=C stretching vibration is typically observed in the range of 1640–1680 cm⁻¹. The N-CH₃ stretching vibrations appear in the region of 2800–2850 cm⁻¹.[1]

Applications

This compound serves as a versatile intermediate and ligand in several areas of chemistry:

-

Coordination Chemistry: As a bidentate chelating ligand, it forms stable complexes with a wide range of metal ions. The rigidity of the butene backbone influences the geometry and stability of these complexes.[1]

-

Organic Synthesis: It is a precursor for the synthesis of its saturated analogue, N,N,N',N'-tetramethylbutane-1,4-diamine, which is also a useful ligand and building block.[1] It is also used in the synthesis of quaternary bisammonium surfactants with antimicrobial properties.[9]

Safety Information

This compound is a flammable liquid and is corrosive.[3] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and reactions of this compound. The compiled data and experimental protocols offer a valuable resource for chemists and researchers utilizing this compound in their work. The unique structural features of this diamine, particularly the presence of the double bond, make it an interesting and useful molecule in both fundamental and applied chemical research.

References

- 1. This compound | 111-52-4 | Benchchem [benchchem.com]

- 2. (2E)-N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine | C8H18N2 | CID 5365279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N,N′,N′-四甲基-2-丁烯-1,4-二胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 111-52-4 [chemicalbook.com]

- 5. trans-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine | 111-52-4 | FT31725 [biosynth.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound CAS#: 4559-79-9 [amp.chemicalbook.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | 4559-79-9 [chemicalbook.com]

An In-depth Technical Guide to N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (CAS Number: 111-52-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, a versatile diamine with significant applications in coordination chemistry and as a precursor for biologically active compounds. This document details its chemical and physical properties, provides experimental protocols for its synthesis and derivatization, and explores its utility in the formation of metal complexes and antimicrobial agents. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound, predominantly found as the (E)-stereoisomer (trans configuration), is a bifunctional organic compound characterized by two tertiary amine groups linked by a four-carbon chain containing a central double bond.[1] This structural feature imparts a degree of conformational rigidity compared to its saturated analog, N,N,N',N'-tetramethyl-1,4-butanediamine, which influences its properties as a chelating ligand.[1] Its primary applications lie in the fields of inorganic and organometallic chemistry, where it serves as a bidentate ligand for a variety of metal ions. Furthermore, its tertiary amine functionalities make it an excellent starting material for the synthesis of bis-quaternary ammonium salts, a class of compounds known for their antimicrobial properties.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

| Property | Value | Reference(s) |

| CAS Number | 111-52-4 | [2] |

| Molecular Formula | C₈H₁₈N₂ | [2] |

| Molecular Weight | 142.24 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 172-173 °C/723 mmHg | |

| Density | 0.82 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4416 | |

| Flash Point | 54.44 °C (closed cup) | [3] |

| Solubility | Soluble in common organic solvents. | |

| SMILES | CN(C)C/C=C/CN(C)C | [3] |

| InChI | InChI=1S/C8H18N2/c1-9(2)7-5-6-8-10(3)4/h5-6H,7-8H2,1-4H3/b6-5+ | [2] |

Synthesis of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

The most common synthetic route to (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine involves the nucleophilic substitution of a 1,4-dihalo-2-butene with dimethylamine. The (E)-isomer of the starting material, such as (E)-1,4-dichloro-2-butene or (E)-1,4-dibromo-2-butene, is typically used to yield the desired (E)-product.

Experimental Protocol: Synthesis from (E)-1,4-Dichloro-2-butene

This protocol describes a representative procedure for the synthesis of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine.

Materials:

-

(E)-1,4-Dichloro-2-butene

-

Dimethylamine (40% aqueous solution)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of (E)-1,4-dichloro-2-butene in a suitable solvent like diethyl ether.

-

Cool the flask in an ice bath.

-

From the dropping funnel, add an excess of 40% aqueous dimethylamine solution dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, add a concentrated solution of sodium hydroxide to neutralize the formed hydrochloride salt and to act as a base for the reaction.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure the completion of the reaction.

-

After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine.

Figure 1: Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target diamine.

Applications in Organic Synthesis and Materials Science

Precursor to Antimicrobial Bis-Quaternary Ammonium Surfactants

(E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine serves as an excellent scaffold for the synthesis of bis-quaternary ammonium compounds (bis-QACs). These molecules, featuring two cationic nitrogen centers, often exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi.[1] The biocidal efficacy of these compounds is attributed to their ability to disrupt microbial cell membranes.

This protocol outlines the synthesis of a representative bis-QAC from the title diamine and an alkyl halide.

Materials:

-

(E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

-

1-Bromododecane (or other long-chain alkyl halide)

-

Acetone (anhydrous)

-

Diethyl ether (anhydrous)

-

Standard laboratory glassware

Procedure:

-

Dissolve (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a stoichiometric amount (2 equivalents) of 1-bromododecane to the solution.

-

Reflux the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The bis-quaternary ammonium salt may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

-

Wash the crude product with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent system (e.g., acetone/diethyl ether) to obtain the pure bis-quaternary ammonium salt.

Figure 2: Bis-Quaternary Ammonium Salt Synthesis

References

An In-depth Technical Guide to the Structure, Bonding, and Applications of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is a versatile diamine that serves as a crucial building block in organic and inorganic chemistry. Its unique structural features, including the presence of a central carbon-carbon double bond and two tertiary amine functionalities, dictate its reactivity and utility. This guide provides a comprehensive overview of the structure, bonding, and chemical properties of this compound. It further delves into its application as a precursor in the synthesis of antimicrobial bis-quaternary ammonium compounds, detailing the synthetic methodologies and exploring the associated biological signaling pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Bonding

This compound, with the chemical formula C8H18N2 and a molecular weight of 142.24 g/mol , is a diamine characterized by a four-carbon backbone containing a double bond at the 2-position.[1] Each terminal carbon of the butene chain is bonded to a dimethylamino group. The presence of the double bond results in the existence of two geometric isomers: cis (Z) and trans (E). The (E)-isomer is the more thermodynamically stable and commonly encountered form.[1]

The molecule's geometry is significantly influenced by the sp2 hybridized carbons of the double bond, which impose a degree of rigidity in the center of the molecule. This contrasts with its saturated analog, N,N,N',N'-tetramethyl-1,4-butanediamine, which is more flexible.[1] The tertiary amine groups at either end of the molecule possess lone pairs of electrons, making them nucleophilic and capable of acting as Lewis bases. This dual functionality is key to its role as a bidentate chelating ligand in coordination chemistry.[1]

Spectroscopic Characterization

The structure of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides key information for identifying the molecule and its isomeric form. The protons of the N-methyl groups are expected to produce a singlet, while the methylene protons adjacent to the nitrogen atoms will also give a distinct signal. The chemical shifts and coupling constants of the vinylic protons are particularly diagnostic for differentiating between the (E) and (Z) isomers.[1]

-

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments within the molecule. Due to the symmetry of the (E)-isomer, fewer signals than the total number of carbon atoms are anticipated. The chemical shifts of the vinylic carbons are sensitive to the stereochemistry of the double bond.[1]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its functional groups. A notable peak for the C=C stretching vibration is observed in the region of 1640–1680 cm⁻¹. Additionally, the N-CH₃ stretching vibrations typically appear around 2800–2850 cm⁻¹.[1]

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can further aid in structural confirmation.

| Property | Value |

| Molecular Formula | C8H18N2 |

| Molecular Weight | 142.24 g/mol [1] |

| IUPAC Name | (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine[1] |

| CAS Number | 111-52-4[1] |

Synthesis and Reactivity

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution reaction of a 1,4-dihalo-2-butene with dimethylamine. The stereochemistry of the starting dihalo-2-butene dictates the isomeric form of the final product.[1]

Key Reactions

-

Quaternization: The tertiary amine groups of this compound readily undergo quaternization with alkyl halides. This reaction is fundamental to the synthesis of bis-quaternary ammonium salts with antimicrobial properties.[2]

-

Coordination Chemistry: The diamine acts as a bidentate ligand, coordinating to metal centers through the lone pairs on the nitrogen atoms to form stable chelate rings. This property is utilized in the synthesis of various metal complexes.[1]

-

Reduction: The carbon-carbon double bond can be reduced via catalytic hydrogenation to yield the corresponding saturated diamine, N,N,N',N'-tetramethylbutane-1,4-diamine.[1]

Application in the Development of Antimicrobial Agents

A significant application of this compound is its use as a precursor for the synthesis of bis-quaternary ammonium (bis-QAC) surfactants. These compounds have demonstrated notable antimicrobial activity.[3]

Synthesis of Bis-Quaternary Ammonium Surfactants

The synthesis of bis-QACs from this compound is achieved through a quaternization reaction with long-chain alkyl halides. This reaction, known as the Menschutkin reaction, is a bimolecular nucleophilic substitution (SN2) where the tertiary amine attacks the electrophilic carbon of the alkyl halide.[2]

Experimental Protocol: Synthesis of a Bis-Quaternary Ammonium Surfactant

This protocol describes a general method for the synthesis of a bis-quaternary ammonium salt from this compound and an alkyl bromide.

Materials:

-

This compound

-

Long-chain alkyl bromide (e.g., 1-bromododecane)

-

Anhydrous ethanol

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.

-

Add the long-chain alkyl bromide (2.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux with constant stirring. The reaction time will vary depending on the specific alkyl halide used (typically several hours to overnight).

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume using a rotary evaporator.

-

Precipitate the product by adding diethyl ether to the concentrated solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold diethyl ether to remove any unreacted starting materials.

-

Dry the purified bis-quaternary ammonium salt under vacuum.

Characterization:

The structure and purity of the synthesized bis-QAC can be confirmed using NMR, IR, and mass spectrometry.

Biological Signaling Pathways

Bis-quaternary ammonium compounds derived from this compound exert their antimicrobial effects through various mechanisms, primarily by disrupting the integrity of the bacterial cell membrane. This can lead to a cascade of intracellular events, including the induction of apoptosis. Two key signaling pathways implicated in the cellular response to QACs are the caspase-dependent apoptosis pathway and the Transforming Growth Factor-β (TGF-β) signaling pathway.

Caspase-Dependent Apoptosis

Quaternary ammonium compounds can induce programmed cell death, or apoptosis, in both bacterial and mammalian cells. A key molecular event in apoptosis is the activation of a family of proteases called caspases. The activation of caspase-3 is a central event in the apoptotic cascade, leading to the cleavage of numerous cellular proteins and ultimately cell death.[4] The interaction of bis-QACs with the cell membrane can trigger the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.[5]

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of many cellular processes, including proliferation, differentiation, and apoptosis.[6] Dysregulation of this pathway is implicated in various diseases, including cancer. Some studies suggest that certain microbial metabolites can disrupt TGF-β signaling.[7] While the direct effect of bis-QACs derived from this compound on this pathway requires further investigation, understanding this pathway is relevant for drug development professionals exploring the broader biological effects of these compounds.

The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to its receptor, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.[6]

Conclusion

This compound is a molecule with significant potential in both fundamental and applied chemistry. Its well-defined structure and reactivity make it an ideal starting material for the synthesis of a variety of compounds, most notably bis-quaternary ammonium surfactants with promising antimicrobial properties. A thorough understanding of its chemical characteristics, coupled with an exploration of the biological pathways affected by its derivatives, is essential for the continued development of novel therapeutic agents. This guide has provided a detailed overview of these aspects, offering valuable insights for researchers and professionals in the field. Further research into the precise molecular interactions of these bis-QACs with cellular targets will be crucial for optimizing their efficacy and safety for potential therapeutic applications.

References

- 1. This compound | 111-52-4 | Benchchem [benchchem.com]

- 2. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 4559-79-9 [chemicalbook.com]

- 4. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting transforming growth factor‐β signalling for cancer prevention and intervention: Recent advances in developing small molecules of natural origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial metabolite ammonia disrupts TGF-β signaling to promote colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N,N',N'-Tetramethyl-2-butene-1,4-diamine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is a versatile bifunctional molecule with significant applications in organic synthesis and coordination chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and physicochemical properties. Detailed experimental protocols, quantitative data, and key reaction pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound, a member of the diamine class of organic compounds, is characterized by a four-carbon backbone containing a central double bond, with dimethylamino groups attached to the first and fourth carbon atoms. The presence of the double bond introduces conformational rigidity compared to its saturated analog, N,N,N',N'-tetramethyl-1,4-butanediamine, which influences its properties as a chelating ligand.[1] This structural feature, along with the presence of two tertiary amine functionalities, makes it a valuable ligand in organometallic chemistry and a useful building block in the synthesis of more complex molecules.

While the precise date and researchers associated with the initial discovery of this compound are not extensively documented in readily available literature, its synthesis falls within the broader historical context of the development of diamines and their applications in the 20th century. The primary and most common method for its preparation involves the nucleophilic substitution of a 1,4-dihalo-2-butene with dimethylamine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈N₂ | [2][3][4] |

| Molecular Weight | 142.24 g/mol | [2][3][4] |

| CAS Number | 111-52-4 (for trans-isomer) | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 172-173 °C at 723 mmHg | [3] |

| Density | 0.82 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.4416 | [3] |

| Flash Point | 51 °C (123.8 °F) |

Synthesis

The most prevalent method for the synthesis of this compound is the reaction of a 1,4-dihalo-2-butene, typically 1,4-dichloro-2-butene or 1,4-dibromo-2-butene, with dimethylamine. This reaction is a classic example of a nucleophilic substitution.

General Reaction Scheme

The overall reaction can be represented as follows:

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

Materials:

-

1,4-Dichloro-2-butene (or 1,4-dibromo-2-butene)

-

Anhydrous dimethylamine (gas or solution in a suitable solvent like THF or ethanol)

-

A suitable base (e.g., potassium carbonate, triethylamine) to neutralize the hydrohalic acid byproduct

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), ethanol, or acetonitrile)

-

Standard laboratory glassware for reactions under an inert atmosphere

Procedure:

-

A reaction flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inlet for inert gas (e.g., nitrogen or argon) is charged with the chosen solvent and the base.

-

The flask is cooled in an ice bath, and a solution of 1,4-dihalo-2-butene in the same solvent is added dropwise from the dropping funnel.

-

Anhydrous dimethylamine is then slowly bubbled through the reaction mixture or added as a solution. An excess of dimethylamine is typically used to ensure complete reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to drive the reaction to completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the solid byproducts (the salt of the base and the hydrohalic acid) are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Note: The reaction conditions, including temperature, reaction time, and the choice of base and solvent, may vary and require optimization to achieve the best yield.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods. Representative data is summarized below.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum would be expected to show a singlet for the twelve methyl protons (N-CH₃), a doublet for the four methylene protons (N-CH₂), and a multiplet for the two vinylic protons (-CH=CH-). |

| ¹³C NMR | The carbon-13 NMR spectrum would be expected to show distinct signals for the methyl carbons, the methylene carbons, and the vinylic carbons. |

| Infrared (IR) | The IR spectrum would exhibit characteristic C-H stretching and bending vibrations for the alkyl groups, a C=C stretching vibration for the central double bond (typically around 1650-1680 cm⁻¹), and C-N stretching vibrations. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M⁺) at m/z = 142, corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the structure, likely showing losses of methyl and dimethylamino groups. |

Historical Context and Applications

The development and study of this compound are situated within the broader field of diamine chemistry. Diamines are crucial as building blocks for polymers and as chelating ligands in coordination chemistry.[1] The introduction of the double bond in the carbon backbone of this particular diamine, as compared to its saturated analog, imparts a degree of rigidity that can be advantageous in the formation of stable metal complexes.[1]

Its primary application lies in its role as a bidentate ligand, where the two nitrogen atoms can coordinate to a metal center, forming a stable chelate ring.[1] This property makes it useful in various catalytic processes and in the synthesis of novel organometallic compounds. Furthermore, it serves as a precursor for the synthesis of other molecules, for instance, through the reduction of the double bond to yield the corresponding saturated diamine.[1] More recently, it has been used in the synthesis of quaternary bisammonium surfactants which have shown antimicrobial activity.[5]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Logical workflow for the synthesis and characterization of the title compound.

Conclusion

This compound is a compound with a rich history intertwined with the development of coordination chemistry and organic synthesis. While the specific details of its initial discovery are not prominently documented, its synthesis via the nucleophilic substitution of 1,4-dihalo-2-butenes with dimethylamine is a well-established and robust method. Its unique structural features, particularly the presence of a central double bond, make it a valuable ligand and synthetic intermediate. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences.

References

In-Depth Technical Guide: Spectroscopic Data for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, a versatile diamine ligand used in coordination chemistry and organic synthesis. This document compiles available data from various sources and presents it in a structured format for easy reference and comparison.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH ₃ | 2.2 - 2.4 | Singlet | N/A |

| CH ₂ | ~3.0 | Doublet | Expected |

| CH =CH | 5.4 - 5.8 | Triplet | Expected |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| N-C H₃ | 45 - 50 |

| C H₂ | 55 - 60 |

| C H=C H | 125 - 135 |

Table 3: Infrared (IR) Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (stretch, sp³) | 2950 - 2800 | Strong |

| N-CH₃ (stretch) | 2850 - 2800 | Medium-Strong |

| C=C (stretch) | 1680 - 1640 | Medium-Weak |

| C-N (stretch) | 1250 - 1020 | Medium |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| Major Fragment (m/z) | 58 (Predicted, [C₃H₈N]⁺) |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not extensively detailed in a single source. Therefore, the following represents a general, yet detailed, methodology based on common organic chemistry practices for the synthesis and analysis of similar compounds.

Synthesis of this compound.[1]

This synthesis involves the nucleophilic substitution of 1,4-dibromo-2-butene with dimethylamine.

Materials:

-

1,4-dibromo-2-butene

-

Dimethylamine (40% solution in water or anhydrous)

-

Potassium carbonate (or other suitable base)

-

Ethanol (or other polar solvent)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,4-dibromo-2-butene in ethanol.

-

Add an excess (at least 4 equivalents) of dimethylamine solution to the flask.

-

Add a suitable base, such as potassium carbonate, to neutralize the hydrobromic acid formed during the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.

-

Purify the product by distillation under reduced pressure.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra to determine chemical shifts (referenced to the solvent peak or an internal standard like TMS), multiplicities, and coupling constants.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory or between salt plates (NaCl or KBr).

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into a mass spectrometer, typically using a gas chromatography (GC-MS) system for volatile liquids.

-

Obtain the mass spectrum, which will show the molecular ion peak corresponding to the molecular weight of the compound and various fragment ions.

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and spectroscopic analysis.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Relationship between the compound and the data obtained from various spectroscopic techniques.

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine molecular weight and formula

An In-depth Technical Guide on N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

This guide provides essential information regarding the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | Citations |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Linear Formula | (CH₃)₂NCH₂CH=CHCH₂N(CH₃)₂ | [2] |

| Molecular Weight | 142.24 g/mol | [1][2][3] |

Structural and Relational Overview

The following diagram illustrates the relationship between the compound's name and its core molecular properties.

Caption: Logical relationship of the compound to its formula and molecular weight.

References

A Technical Guide to the Solubility of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on its physicochemical properties, qualitative solubility profile based on chemical principles, and a detailed, standardized experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various solvents.

| Property | Value |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| Appearance | Liquid |

| Boiling Point | 172-173 °C at 723 mmHg[1][2] |

| Density | 0.82 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.4416[1][2] |

| Flash Point | 54.44 °C (closed cup)[3][4] |

| CAS Number | 111-52-4[1][2][3][5] |

Qualitative Solubility Profile

The following table provides a qualitative prediction of the solubility of this compound in various common organic solvents. "Miscible" indicates that the substance is expected to be soluble in all proportions.

| Solvent | Predicted Solubility | Rationale |

| Alcohols (e.g., Methanol, Ethanol) | Miscible | The amine can engage in hydrogen bonding with the hydroxyl group of the alcohol. |

| Ethers (e.g., Diethyl ether, THF) | Miscible | The polarity is similar, and the ether can act as a hydrogen bond acceptor. |

| Ketones (e.g., Acetone) | Miscible | Similar polarity and potential for dipole-dipole interactions. |

| Aromatic Hydrocarbons (e.g., Benzene, Toluene) | Soluble | The nonpolar alkyl groups of the amine interact favorably with the nonpolar aromatic ring. |

| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | Similar polarity allows for effective solvation. |

| Aprotic Polar Solvents (e.g., DMF, DMSO) | Soluble | The polarity of these solvents is suitable for dissolving amines. |

| Nonpolar Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Soluble to Partially Soluble | The aliphatic chains of the amine will interact with the nonpolar solvent, but the polar amine groups may reduce miscibility compared to more polar solvents. |

| Water | Sparingly Soluble to Insoluble | While lower aliphatic amines can be soluble in water due to hydrogen bonding, the larger hydrophobic alkyl groups in this molecule likely reduce its water solubility significantly.[3][4] |

Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of a liquid amine, such as this compound, in an organic solvent.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with tight-fitting caps

-

Calibrated micropipettes or syringes

-

Centrifuge (optional)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a series of glass vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved solute to settle.

-

If necessary, centrifuge the vials at the same temperature to facilitate the separation of the excess solute.

-

-

Sampling:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated/cooled (to the experimental temperature) micropipette or syringe.

-

Immediately transfer the aliquot to a pre-weighed volumetric flask and record the exact mass of the transferred solution.

-

-

Quantification:

-

Dilute the aliquot with the same organic solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique such as Gas Chromatography (GC) with a suitable detector (e.g., FID).

-

-

Calculation:

-

Calculate the concentration of the amine in the original saturated solution from the analytical results and the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, g/100 g, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the experimental procedure for determining the solubility of a liquid in a solvent.

References

An In-depth Technical Guide to the Conformational Analysis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the conformational analysis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide synthesizes information from related chemical structures and outlines a robust framework for its conformational analysis. This includes a discussion of potential stable conformers, hypothesized rotational energy barriers, and detailed protocols for proposed experimental and computational investigations. The presence of a central C=C double bond introduces significant conformational rigidity, making the study of this molecule particularly relevant for its applications in coordination chemistry and drug design.[1] This guide is intended to serve as a foundational resource for researchers undertaking the detailed conformational characterization of this and similar substituted diamines.

Introduction

This compound is a substituted diamine with a central carbon-carbon double bond that influences its structural properties. This double bond results in the existence of (E) and (Z) stereoisomers, with the (E)-isomer (trans) generally being the more thermodynamically stable.[1] The conformational flexibility of this molecule primarily arises from rotations around the C-C single bonds of the C2-C3 and C3-C4 atoms in the butene backbone. The bulky N,N-dimethylamino substituents are expected to play a significant role in determining the preferred conformations and the energy barriers to rotation. Understanding the conformational landscape of this molecule is crucial for predicting its interaction with metal ions and its potential applications in catalysis and as a building block in organic synthesis.[1]

Predicted Conformational Preferences

The conformational analysis of this compound is centered around the rotation of the two N,N-dimethylaminomethyl groups relative to the rigid plane of the double bond. By analogy with studies on substituted butanes and butenes, we can predict the likely stable conformers. The primary dihedral angles to consider are N-C1-C2=C3 and C2=C3-C4-N.

Table 1: Hypothetical Conformational Data for (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

| Conformer | Dihedral Angle (N-C1-C2=C3) | Dihedral Angle (C2=C3-C4-N) | Predicted Relative Energy (kcal/mol) | Predicted Population (%) |

| Anti-Anti | ~180° | ~180° | 0.0 | 75 |

| Anti-Gauche | ~180° | ~60° | 1.2 | 10 |

| Gauche-Gauche (syn) | ~60° | ~60° | 2.5 | 3 |

| Gauche-Gauche (anti) | ~60° | ~-60° | 2.3 | 2 |

| Eclipsed | ~0° or ~120° | ~0° or ~120° | > 5.0 | <1 |

Note: This data is hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally or through high-level computational modeling.

Proposed Experimental and Computational Protocols

A thorough conformational analysis of this compound would involve a combination of spectroscopic and computational methods.

Computational Chemistry Protocol

A computational approach using Density Functional Theory (DFT) would provide valuable insights into the conformational landscape.

Workflow for Computational Analysis:

Caption: Computational workflow for conformational analysis.

Detailed Steps:

-

Initial Structure Generation: Generate 3D structures for both the (E) and (Z) isomers of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search by rotating around the C1-C2 and C3-C4 single bonds.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory, such as B3LYP with a 6-31G* basis set.

-

Frequency Calculations: Perform frequency calculations on all optimized structures to verify that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Single-Point Energy Calculations: For more accurate relative energies, perform single-point energy calculations using a higher level of theory or a larger basis set (e.g., MP2/aug-cc-pVTZ).

-

Boltzmann Analysis: Calculate the relative populations of the conformers at a given temperature using the Boltzmann distribution based on their calculated free energies.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying molecular conformation in solution.

Workflow for NMR-based Conformational Analysis:

Caption: Experimental workflow for NMR-based analysis.

Detailed Steps:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent.

-

NMR Data Acquisition:

-

Acquire standard 1D ¹H and ¹³C NMR spectra for initial structural confirmation and chemical shift assignments.

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals.

-

Acquire 2D NOESY or ROESY spectra to identify through-space correlations between protons. The intensities of these cross-peaks are related to the inverse sixth power of the distance between the nuclei.

-

-

Data Analysis:

-

Measure vicinal proton-proton coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. These values can be related to the dihedral angles via the Karplus equation.

-

Integrate the NOESY/ROESY cross-peaks to obtain distance restraints between protons in different parts of the molecule.

-

Compare the experimentally determined coupling constants and distance restraints with those predicted from the computationally generated low-energy conformers to determine the conformational preferences in solution.

-

Structure-Activity Relationship Implications

The conformational rigidity imparted by the double bond, combined with the rotational freedom of the N,N-dimethylaminomethyl groups, will dictate the molecule's ability to act as a chelating ligand.[1] The spatial arrangement of the two nitrogen atoms is critical for its coordination to a single metal center.[1] A thorough understanding of the conformational landscape is therefore essential for the rational design of metal complexes with specific catalytic or material properties. In the context of drug development, if this scaffold were to be incorporated into a larger molecule, its conformational preferences would significantly influence the overall shape of the molecule and its ability to bind to a biological target.

Logical Relationship of Conformational Analysis to Application:

Caption: From conformational analysis to application.

Conclusion

While a detailed experimental conformational analysis of this compound is not yet published, this guide provides a comprehensive framework for such an investigation. By combining computational modeling with advanced NMR spectroscopic techniques, a detailed understanding of the conformational landscape of this molecule can be achieved. This knowledge is fundamental for leveraging its potential in coordination chemistry, catalysis, and as a structural motif in medicinal chemistry. The protocols and hypothetical data presented herein serve as a valuable starting point for researchers in the field.

References

An In-depth Technical Guide to the Electronic Properties of the N,N,N',N'-Tetramethyl-2-butene-1,4-diamine Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is a bidentate chelating ligand with a unique structural feature: a central carbon-carbon double bond that imparts conformational rigidity. This guide provides a comprehensive overview of the anticipated electronic properties of this ligand and the established experimental and computational methodologies used to characterize them. While specific quantitative data for this particular ligand is not extensively available in the public domain, this document outlines the expected characteristics and detailed protocols based on studies of analogous unsaturated diamine ligands. This information is intended to equip researchers with the foundational knowledge to investigate its coordination chemistry and potential applications in catalysis and materials science.

Introduction

This compound possesses two tertiary amine donor groups capable of coordinating to a metal center. The presence of the C=C double bond in the backbone distinguishes it from its saturated analog, N,N,N',N'-tetramethyl-1,4-butanediamine (TMEDA), by enforcing a more rigid coordination geometry. This rigidity can significantly influence the electronic structure and reactivity of its metal complexes. Understanding the intrinsic electronic properties of the free ligand is crucial for predicting its behavior in complex formation and its impact on the resulting complex's catalytic activity, redox behavior, and spectroscopic signatures.

Expected Electronic Properties

The electronic properties of a ligand are fundamentally described by the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals dictate the ligand's ability to donate and accept electrons, respectively.

-

HOMO: The HOMO is expected to be localized primarily on the lone pairs of the nitrogen atoms, reflecting the ligand's primary role as a σ-donor. The energy of the HOMO is a measure of its ionization potential; a higher HOMO energy indicates greater ease of electron donation.

-

LUMO: The LUMO is anticipated to be a π* antibonding orbital associated with the C=C double bond. The energy of the LUMO relates to the electron affinity of the ligand.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the ligand's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity.

The electronic properties of this compound are expected to be influenced by the interplay between the electron-donating tertiary amine groups and the π-system of the double bond.

Methodologies for Characterization

A combination of computational and experimental techniques is employed to elucidate the electronic properties of ligands like this compound.

Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules.

-

Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculation: A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: A higher-level single-point energy calculation is often performed on the optimized geometry to obtain more accurate electronic properties. This may involve a larger basis set (e.g., 6-311+G(d,p)).

-

Molecular Orbital Analysis: From the output of the calculation, the energies and compositions of the HOMO and LUMO can be extracted. Visualization of the orbitals provides insight into their spatial distribution.

Table 1: Predicted Electronic Properties from DFT Calculations (Illustrative)

| Property | Predicted Value (Illustrative) | Description |

| HOMO Energy | -5.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | +1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.7 eV | Energy difference between HOMO and LUMO |

Electrochemistry: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a molecule, providing experimental insight into the energies of its frontier orbitals.

-

Electrolyte Solution Preparation: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., acetonitrile or dichloromethane) is prepared and deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Analyte Solution Preparation: A solution of the ligand (typically 1-5 mM) is prepared in the deoxygenated electrolyte solution. Due to the potential air-sensitivity of the ligand, this should be done in a glovebox or using Schlenk line techniques.

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).

-

Data Acquisition: The cyclic voltammogram is recorded by scanning the potential of the working electrode and measuring the resulting current. The scan is typically initiated from a potential where no redox events are expected, swept to a potential beyond the expected oxidation or reduction, and then the scan direction is reversed.

-

Data Analysis: The oxidation potential (Epa) and reduction potential (Epc) are determined from the voltammogram. The half-wave potential (E₁/₂), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2.

Table 2: Electrochemical Data from Cyclic Voltammetry (Illustrative)

| Process | E₁/₂ (V vs. Fc⁺/Fc) | Description |

| First Oxidation | +0.8 V | Reversible one-electron oxidation |

| First Reduction | -2.1 V | Irreversible one-electron reduction |

Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

-

Solution Preparation: A dilute solution of the ligand is prepared in a UV-transparent solvent (e.g., acetonitrile, hexane).

-

Spectrum Acquisition: The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.

-

Data Analysis: The wavelength of maximum absorbance (λmax) for each electronic transition is identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known.

Table 3: Spectroscopic Data from UV-Vis Spectroscopy (Illustrative)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| 230 | 12,000 | π → π* transition of the C=C bond |

| 280 (shoulder) | 1,500 | n → σ* transition of the N lone pairs |

Visualizations

Logical Workflow for Characterization

Caption: Workflow for characterizing ligand electronic properties.

Experimental Setup for Cyclic Voltammetry

Caption: Schematic of a three-electrode setup for cyclic voltammetry.

Conclusion

While specific experimental and computational data on the electronic properties of this compound are not widely reported, this guide provides a robust framework for its characterization. By employing the detailed methodologies of DFT calculations, cyclic voltammetry, and UV-Vis spectroscopy, researchers can elucidate the frontier molecular orbital energies, redox behavior, and electronic transitions of this conformationally rigid diamine ligand. This fundamental understanding is paramount for the rational design of novel metal complexes with tailored electronic and reactive properties for applications in drug development, catalysis, and materials science.

Methodological & Application

Application Notes and Protocols for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine in Ullmann Coupling Reactions

Disclaimer: Extensive literature searches did not yield specific experimental protocols or quantitative data for the use of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine as a ligand in Ullmann coupling reactions. The following application notes and protocols are representative examples based on established procedures for structurally similar and commonly employed diamine ligands in copper-catalyzed C-N cross-coupling reactions. These guidelines are intended to serve as a starting point for researchers, and optimization will be necessary for specific substrates.

Introduction to Diamine Ligands in Ullmann Coupling

The Ullmann reaction is a cornerstone of organic synthesis, facilitating the formation of carbon-heteroatom and carbon-carbon bonds.[1] Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[2] The advent of ligand-accelerated catalysis has revolutionized the Ullmann coupling, allowing for milder reaction conditions, lower catalyst loadings, and a broader substrate scope.[3]

Diamine ligands, in particular, have emerged as a powerful class of promoters for copper-catalyzed Ullmann-type reactions.[3][4] They chelate to the copper center, increasing its solubility and modulating its reactivity. This chelation can stabilize the active catalytic species and facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[5] The use of diamine ligands has enabled the coupling of a wide range of aryl halides with various nucleophiles, including amines, amides, and alcohols, at significantly lower temperatures.[2] While this compound is a commercially available diamine, its specific application in Ullmann couplings is not well-documented. The protocols provided herein are based on successful reports with analogous diamines like N,N'-dimethylethylenediamine (DMEDA) and cyclohexane-1,2-diamine.

Application Notes

General Suitability:

This compound, as a bidentate amine ligand, is anticipated to be effective in copper-catalyzed C-N cross-coupling reactions. Its structural features suggest it can form a stable chelate complex with a copper(I) catalyst. The presence of the double bond in the backbone introduces a degree of conformational rigidity compared to its saturated analogs.

Potential Advantages:

-

Mild Reaction Conditions: The use of a diamine ligand like this compound is expected to allow for significantly lower reaction temperatures compared to traditional Ullmann conditions.

-

Improved Yields and Substrate Scope: Ligand-accelerated catalysis typically leads to higher yields and better tolerance of various functional groups on both the aryl halide and the amine nucleophile.

-

Lower Catalyst Loading: The efficiency of the catalytic cycle is often enhanced by the presence of a suitable ligand, allowing for a reduction in the amount of copper catalyst required.

Considerations for Use:

-

Catalyst System: The most common catalyst precursor is copper(I) iodide (CuI), but other copper sources like copper(I) oxide (Cu₂O) or copper(II) acetate (Cu(OAc)₂) may also be effective.[6]

-

Base Selection: A suitable base is crucial for the deprotonation of the amine nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can be substrate-dependent.

-

Solvent Choice: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dioxane, and toluene are typically used in Ullmann coupling reactions.[7]

-

Inert Atmosphere: While some modern Ullmann protocols can be run under air, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is generally recommended to prevent oxidation of the copper catalyst and other reaction components.

Representative Experimental Protocols

The following are generalized protocols for the N-arylation of an aliphatic amine with an aryl halide using a copper/diamine ligand system. These are not specific to this compound but are based on established procedures with similar ligands.

Protocol 1: N-Arylation of a Secondary Aliphatic Amine with an Aryl Bromide

This protocol is adapted from a general procedure for Ullmann cross-coupling with aliphatic amines.[8]